3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol typically involves the following steps:
Formation of the benzo[b]thiophene ring: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the amino group: This step often involves nitration followed by reduction or direct amination using reagents like ammonia or amines.
Addition of the propanol side chain: This can be done through alkylation reactions using appropriate alkyl halides or alcohols.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol is unique due to its specific structural features, including the benzo[b]thiophene ring and the amino-propanol side chain. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C11H13NOS |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
3-amino-1-(1-benzothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C11H13NOS/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7,9,13H,5-6,12H2 |
InChI Key |
WEHXJFHLIXJHFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(CCN)O |
Origin of Product |
United States |
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